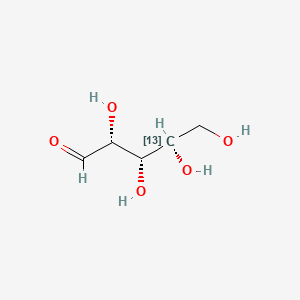
hCAXII-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
hCAXII-IN-1 is a compound known for its selective inhibition of tumor-related subtypes of human carbonic anhydrase IX and XII. These enzymes are involved in various physiological processes, including pH regulation and ion transport, and are overexpressed in certain types of cancer. The selective inhibition of these enzymes by this compound makes it a promising candidate for the development of novel cancer therapeutic drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hCAXII-IN-1 involves the preparation of pyrazole-based benzene sulfonamides. The synthetic route typically includes the following steps:
Formation of pyrazole core: This involves the reaction of hydrazine with a β-diketone to form the pyrazole ring.
Sulfonamide formation: The pyrazole derivative is then reacted with a sulfonyl chloride to form the sulfonamide group.
Coupling with benzene derivative: The final step involves coupling the sulfonamide with a benzene derivative under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
hCAXII-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups such as sulfonamides and pyrazoles. These reactions can include:
Nucleophilic substitution: Where a nucleophile replaces a leaving group in the molecule.
Electrophilic substitution: Where an electrophile replaces a hydrogen atom in the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Sulfonyl chlorides: For the formation of sulfonamide groups.
Hydrazine: For the formation of the pyrazole ring.
Benzene derivatives: For coupling reactions.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modifications to the pyrazole or benzene rings, which can alter the compound’s inhibitory activity and selectivity .
Wissenschaftliche Forschungsanwendungen
hCAXII-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying the inhibition of carbonic anhydrases and for developing new synthetic methodologies.
Biology: Employed in studies to understand the role of carbonic anhydrases in physiological processes and disease states.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers that overexpress carbonic anhydrase IX and XII.
Industry: Utilized in the development of diagnostic tools and assays for detecting carbonic anhydrase activity
Wirkmechanismus
hCAXII-IN-1 exerts its effects by selectively inhibiting the activity of human carbonic anhydrase IX and XII. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, which is crucial for maintaining pH balance in tissues. By inhibiting these enzymes, this compound disrupts the pH regulation in cancer cells, leading to reduced cell proliferation and increased cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma and other conditions.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications.
Dorzolamide: Used in the treatment of elevated intraocular pressure
Uniqueness of hCAXII-IN-1
This compound is unique due to its selective inhibition of tumor-related subtypes of carbonic anhydrase IX and XII, making it a promising candidate for cancer therapy. Unlike other inhibitors, this compound has shown higher selectivity and potency towards these specific isoforms, which are overexpressed in certain cancers .
Eigenschaften
Molekularformel |
C20H17NO5 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-oxochromen-6-yl)prop-2-enamide |
InChI |
InChI=1S/C20H17NO5/c1-24-17-7-3-13(11-18(17)25-2)4-9-19(22)21-15-6-8-16-14(12-15)5-10-20(23)26-16/h3-12H,1-2H3,(H,21,22)/b9-4+ |
InChI-Schlüssel |
VTURXSGSWBEJIN-RUDMXATFSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)






![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)



